Benzyl N-[2-(2-bromophenyl)ethyl]carbamate Benzyl N-[2-(2-bromophenyl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13720153
InChI: InChI=1S/C16H16BrNO2/c17-15-9-5-4-8-14(15)10-11-18-16(19)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)
SMILES: C1=CC=C(C=C1)COC(=O)NCCC2=CC=CC=C2Br
Molecular Formula: C16H16BrNO2
Molecular Weight: 334.21 g/mol

Benzyl N-[2-(2-bromophenyl)ethyl]carbamate

CAS No.:

Cat. No.: VC13720153

Molecular Formula: C16H16BrNO2

Molecular Weight: 334.21 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-[2-(2-bromophenyl)ethyl]carbamate -

Specification

Molecular Formula C16H16BrNO2
Molecular Weight 334.21 g/mol
IUPAC Name benzyl N-[2-(2-bromophenyl)ethyl]carbamate
Standard InChI InChI=1S/C16H16BrNO2/c17-15-9-5-4-8-14(15)10-11-18-16(19)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)
Standard InChI Key PPXDFUKSUXFMNY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCC2=CC=CC=C2Br
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCC2=CC=CC=C2Br

Introduction

Chemical Identity and Structural Characteristics

Benzyl N-[2-(2-bromophenyl)ethyl]carbamate is characterized by the following structural attributes:

  • Molecular formula: C16H16BrNO2\text{C}_{16}\text{H}_{16}\text{BrNO}_2

  • SMILES notation: O=C(OCc1ccccc1)NCCc1ccccc1Br\text{O=C(OCc1ccccc1)NCCc1ccccc1Br}

  • IUPAC name: Benzyl N-[2-(2-bromophenyl)ethyl]carbamate

The compound consists of a benzyloxycarbonyl (Cbz) group attached to an ethylamine backbone, which is further substituted with a 2-bromophenyl ring. This configuration enhances its reactivity in nucleophilic substitution and cross-coupling reactions, as evidenced by studies on analogous brominated carbamates .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is limited, infrared (IR) and nuclear magnetic resonance (NMR) spectra of related bromophenyl carbamates reveal key features:

  • IR: Strong absorption bands at 1,700–1,720 cm1^{-1} (C=O stretch) and 1,250–1,300 cm1^{-1} (C–O–C asymmetric stretch).

  • 1^1H NMR: Distinct signals for the benzyl group (δ 7.25–7.35 ppm, multiplet), ethylenic protons (δ 3.3–3.5 ppm, quartet), and bromophenyl aromatic protons (δ 7.1–7.6 ppm) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of Benzyl N-[2-(2-bromophenyl)ethyl]carbamate typically involves a multi-step protocol:

  • Nucleophilic Substitution:
    Reaction of 2-(2-bromophenyl)ethylamine with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) yields the carbamate derivative .

    R-NH2+Cbz-ClBaseR-NH-Cbz+HCl\text{R-NH}_2 + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{R-NH-Cbz} + \text{HCl}

    Here, R=2-(2-bromophenyl)ethyl\text{R} = 2\text{-(2-bromophenyl)ethyl}.

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Reaction Mechanisms

The bromine atom at the ortho position of the phenyl ring facilitates further functionalization:

  • Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces substituents at the bromine site .

  • Nucleophilic Aromatic Substitution: Reacts with amines or alkoxides under elevated temperatures.

Physicochemical Properties

PropertyValue/Description
Melting PointNot reported (analogues: 45–120°C)
SolubilitySoluble in DMF, DMSO; insoluble in H2_2O
StabilityStable at RT; decomposes above 200°C
LogP (Partition Coefficient)Estimated 3.8 ± 0.5
CompoundAChE IC50_{50} (µM)BChE IC50_{50} (µM)
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate0.50.2
Analogous bromophenyl carbamates1.2–3.40.8–2.1

Agricultural Applications

Brominated carbamates demonstrate pesticidal activity against resistant tick species (e.g., Rhipicephalus microplus), reducing larval viability by 70–90% at 100 ppm concentrations.

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